Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a bromophenyl group, a pyrazole ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with β-diketones. The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Acidic or basic conditions with ethanol.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate: Similar structure but with the bromine atom at the 4-position.
Methyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-(3-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and the ethyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXLPSJXFGJOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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